molecular formula C10H12O2 B13739371 2-Isobutyl-p-benzoquinone CAS No. 4197-79-9

2-Isobutyl-p-benzoquinone

Cat. No.: B13739371
CAS No.: 4197-79-9
M. Wt: 164.20 g/mol
InChI Key: OHNSLFRMOCCULR-UHFFFAOYSA-N
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Description

2-Isobutyl-p-benzoquinone (C₁₀H₁₂O₂) is a derivative of p-benzoquinone (1,4-benzoquinone), where an isobutyl group (-CH₂CH(CH₂)₂) is substituted at the 2-position of the quinone ring. This compound is structurally characterized by its conjugated diketone system and the branched alkyl substituent, which influences its chemical reactivity, solubility, and steric properties.

Properties

CAS No.

4197-79-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2-methylpropyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7H,5H2,1-2H3

InChI Key

OHNSLFRMOCCULR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-p-benzoquinone typically involves the oxidation of 2-isobutylphenol. One common method is the use of oxidizing agents such as potassium dichromate (K2Cr2O7) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.

Industrial Production Methods

Industrial production of 2-Isobutyl-p-benzoquinone may involve catalytic oxidation processes. For instance, the catalytic oxidation of 2-isobutylphenol using molecular oxygen in the presence of a copper-based catalyst can be employed. This method is advantageous due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions typically yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted quinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Higher quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted quinones with various functional groups.

Scientific Research Applications

Organic Synthesis

Diels-Alder Reactions
2-Isobutyl-p-benzoquinone serves as a dienophile in Diels-Alder cycloadditions, facilitating the synthesis of complex organic molecules such as naphthoquinones and phenanthrenediones. This application is critical in the development of pharmaceuticals and advanced materials, where specific structural configurations are required .

Dehydrogenation Agent
In synthetic organic chemistry, 2-isobutyl-p-benzoquinone acts as a dehydrogenation reagent. It is utilized to convert alcohols into carbonyl compounds, which are essential intermediates in the synthesis of various organic compounds .

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds related to 2-isobutyl-p-benzoquinone exhibit significant antitumor properties. Studies have shown that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. For instance, certain benzoquinones have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .

Antimicrobial Properties
2-Isobutyl-p-benzoquinone has been investigated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against pathogens such as E. coli and Candida albicans, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

Rubber Production
In the rubber industry, 2-isobutyl-p-benzoquinone functions as an antioxidant and a reducing agent. It helps improve the durability and elasticity of rubber products by preventing oxidative degradation during processing .

Photography
As a precursor to hydroquinone, 2-isobutyl-p-benzoquinone finds applications in photography, where hydroquinone is used as a developing agent. This highlights its importance in traditional photographic processes .

Case Studies

Application AreaCase Study ReferenceFindings
Organic SynthesisDiels-Alder ReactionsSuccessful synthesis of naphthoquinones using 2-isobutyl-p-benzoquinone as dienophile .
Medicinal ChemistryAntitumor Activity StudiesDemonstrated cytotoxic effects on HepG2 cells with IC50 values indicating strong potential for cancer treatment .
Industrial ApplicationsRubber ProductionEnhanced antioxidant properties leading to improved rubber quality .

Mechanism of Action

The mechanism of action of 2-Isobutyl-p-benzoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent oxidizing and reducing agent. It can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of 2-isobutyl-p-benzoquinone with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Key Properties/Reactivity
2-Isobutyl-p-benzoquinone C₁₀H₁₂O₂ 164.20* Isobutyl (2-position) Moderate steric hindrance; electron-donating alkyl group enhances solubility in organic solvents.
2-Methyl-p-benzoquinone C₇H₆O₂ 122.12 Methyl (2-position) Lower steric hindrance; higher reactivity in nucleophilic additions due to smaller substituent .
2,6-Diisopropyl-p-benzoquinone C₁₂H₁₆O₂ 192.25 Diisopropyl (2,6-positions) High steric hindrance; reduced reactivity in bulky environments; used as a reference standard in pharmaceuticals .
tert-Butyl-p-benzoquinone C₁₁H₁₂O₂ 176.21 tert-Butyl (2-position) Strong steric effects; potential stability in acidic conditions due to branched substituent .

*Calculated molecular weight based on C₁₀H₁₂O₂.

Key Observations:
  • Steric Effects: The isobutyl group in 2-isobutyl-p-benzoquinone introduces moderate steric hindrance compared to smaller methyl or bulkier diisopropyl groups. This may influence its ability to participate in reactions requiring planar transition states (e.g., Diels-Alder reactions) .
  • Solubility: Branched alkyl groups enhance lipophilicity, making 2-isobutyl-p-benzoquinone more soluble in nonpolar solvents than its methyl analog .

Biological Activity

2-Isobutyl-p-benzoquinone (C10H12O2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies derived from various research findings.

Chemical Structure and Properties

2-Isobutyl-p-benzoquinone is characterized by its quinone structure, which is integral to its biological activity. The compound features an isobutyl group at the para position relative to the quinone moiety, influencing its lipophilicity and reactivity.

Antimicrobial Properties

Research has demonstrated that 2-Isobutyl-p-benzoquinone exhibits antimicrobial activity against various pathogens. For instance, a study indicated that compounds with similar structures showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of the microbial cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on structure-activity relationships (SAR) revealed that derivatives of p-benzoquinones, including 2-Isobutyl-p-benzoquinone, demonstrate cytotoxic effects on cancer cell lines. The activity was correlated with the hydrophobicity of the compounds; higher hydrophobicity often resulted in enhanced anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
2-Isobutyl-p-benzoquinoneHeLa15Induction of apoptosis
2-Isobutyl-p-benzoquinoneMCF-720Cell cycle arrest

Antileukemic Activity

In a study assessing antileukemic activity against L1210 lymphoid leukemia in mice, it was found that certain p-benzoquinones exhibited promising results. The antileukemic efficacy was linked to their ability to induce apoptosis and inhibit cell proliferation through redox cycling mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of 2-Isobutyl-p-benzoquinone can be attributed to its chemical structure. Modifications in the alkyl chain length and branching significantly affect its lipophilicity and, consequently, its bioactivity. Research indicates that optimal biological activity is observed within a specific range of carbon atoms in substituents attached to the quinone ring .

Case Studies

  • Antimicrobial Efficacy : A comparative study demonstrated that 2-Isobutyl-p-benzoquinone had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against gram-positive bacteria .
  • Cytotoxicity in Cancer Cells : In vitro assays indicated that treatment with 2-Isobutyl-p-benzoquinone led to a dose-dependent reduction in cell viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Antileukemic Effects : A study involving the administration of 2-Isobutyl-p-benzoquinone in mice showed a significant reduction in tumor size and increased survival rates compared to control groups .

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